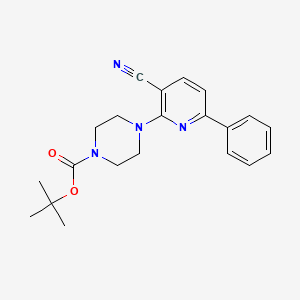

![molecular formula C19H18FN3O3S B2390880 N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide CAS No. 865160-87-8](/img/structure/B2390880.png)

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. ABT-737 is a member of the BH3 mimetic class of drugs, which are designed to target B-cell lymphoma 2 (Bcl-2) family proteins, a group of proteins that regulate apoptosis or programmed cell death.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide and its analogs have been studied for their potential applications in photovoltaic efficiency and ligand-protein interactions. Research has shown that certain benzothiazolinone acetamide analogs exhibit good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, these compounds have demonstrated non-linear optical (NLO) activity, which is critical for the development of optical devices. Molecular docking studies have also revealed the binding interactions of these ligands with biological targets such as Cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).

A2B Adenosine Receptor Antagonists

Research into 4-substituted-7-N-alkyl-N-acetyl 2-aminobenzothiazole amides has led to the identification of potent A2B adenosine receptor antagonists. These compounds have shown excellent potency and moderate selectivity against A2A and A1 receptors, along with favorable pharmacokinetic properties in rodents. Such findings underscore the potential of these benzothiazole derivatives in developing new treatments for diseases mediated by the A2B adenosine receptor (Cheung et al., 2010).

Metabolic Stability in PI3K/mTOR Inhibitors

In the quest to improve the metabolic stability of PI3K/mTOR inhibitors, research has focused on modifying the benzothiazole moiety. Studies have shown that replacing the benzothiazole ring with various 6,5-heterocycles can reduce metabolic deacetylation, maintaining in vitro potency and in vivo efficacy. This approach has led to the development of more stable and effective PI3K/mTOR dual inhibitors, which are crucial for cancer therapy (Stec et al., 2011).

Antimicrobial and Antitumor Activity

Benzothiazole derivatives have also been synthesized and evaluated for their antimicrobial and antitumor activities. Certain compounds have demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. Molecular docking studies have helped identify the most potent molecules, providing insights into the design of new antimicrobial agents. Additionally, some benzothiazole derivatives have shown considerable anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology (Anuse et al., 2019).

properties

IUPAC Name |

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S/c1-12(24)21-15-7-8-16-17(11-15)27-19(23(16)9-10-26-2)22-18(25)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFTYCHREYEKHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)

![4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390801.png)

![1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2390802.png)

![N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2390806.png)

![4-[(3-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2390811.png)

![8-chloro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2390812.png)

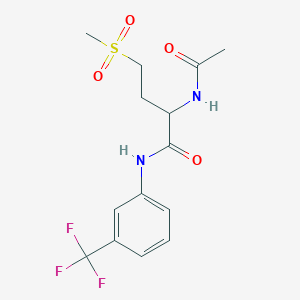

![2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2390813.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2390814.png)

![Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2390817.png)

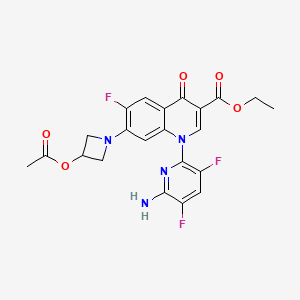

![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)